molecular formula C8H17NO2 B15278829 4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol

4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol

Cat. No.: B15278829
M. Wt: 159.23 g/mol
InChI Key: JKXXMCLGLHSNTA-UHFFFAOYSA-N
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Description

4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol is an organic compound with the molecular formula C8H17NO2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of tetrahydropyran derivatives with ethylamine. One common method includes the following steps:

    Starting Material: Tetrahydropyran-4-ol is used as the starting material.

    Reaction with Ethylamine: The tetrahydropyran-4-ol is reacted with ethylamine under controlled conditions to form the desired product.

    Catalysts and Solvents: Catalysts such as acids or bases may be used to facilitate the reaction, and solvents like ethanol or THF (tetrahydrofuran) are commonly employed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.

    Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution Reactions: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Compounds with different functional groups replacing the ethylamino group.

Scientific Research Applications

4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with molecular targets such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity. The compound may also participate in metabolic pathways, undergoing transformations that lead to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((Methylamino)methyl)tetrahydro-2H-pyran-4-ol: Similar structure but with a methylamino group instead of an ethylamino group.

    Tetrahydropyran-4-ol: The parent compound without the ethylamino group.

    4-Aminotetrahydropyran: Contains an amino group instead of the ethylamino group.

Uniqueness

4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of the ethylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and potential pharmaceutical agents.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

4-(ethylaminomethyl)oxan-4-ol

InChI

InChI=1S/C8H17NO2/c1-2-9-7-8(10)3-5-11-6-4-8/h9-10H,2-7H2,1H3

InChI Key

JKXXMCLGLHSNTA-UHFFFAOYSA-N

Canonical SMILES

CCNCC1(CCOCC1)O

Origin of Product

United States

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